
5-Quinolinesulfonic acid, 8-hydroxy-7-(4-morpholinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-7-(morpholinomethyl)quinoline-5-sulfonic acid is a derivative of 8-hydroxyquinoline, a versatile organic compound known for its wide range of applications in various fields such as pharmacology, medicine, and material science This compound is characterized by the presence of a hydroxyl group at the 8th position, a morpholinomethyl group at the 7th position, and a sulfonic acid group at the 5th position of the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-(morpholinomethyl)quinoline-5-sulfonic acid typically involves multi-step reactions starting from 8-hydroxyquinoline. One common method includes the following steps:
Sulfonation: 8-Hydroxyquinoline is sulfonated using sulfuric acid to introduce the sulfonic acid group at the 5th position.
Formylation: The sulfonated product is then subjected to formylation to introduce a formyl group at the 7th position.
Mannich Reaction: The formylated product undergoes a Mannich reaction with morpholine and formaldehyde to introduce the morpholinomethyl group at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-7-(morpholinomethyl)quinoline-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The sulfonic acid group can be reduced to sulfonate salts.
Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
8-Hydroxy-7-(morpholinomethyl)quinoline-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for metal ions.
Medicine: Investigated for its potential antimicrobial, anticancer, and antiviral activities.
Industry: Utilized in the development of materials for organic light-emitting diodes (OLEDs) and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-7-(morpholinomethyl)quinoline-5-sulfonic acid involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. The compound can also interact with biological membranes and proteins, leading to disruption of cellular processes. The presence of the morpholinomethyl group enhances its solubility and bioavailability, making it a potent bioactive molecule.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: The parent compound with similar chelating properties but lacking the sulfonic acid and morpholinomethyl groups.
5-Chloro-8-hydroxyquinoline: A halogenated derivative with enhanced antimicrobial activity.
8-Hydroxyquinoline-5-sulfonic acid: Lacks the morpholinomethyl group but retains the sulfonic acid functionality.
Uniqueness
8-Hydroxy-7-(morpholinomethyl)quinoline-5-sulfonic acid is unique due to the presence of both the sulfonic acid and morpholinomethyl groups, which confer distinct chemical properties and enhance its solubility, making it more versatile in various applications compared to its analogs.
Propiedades
Número CAS |
65053-85-2 |
|---|---|
Fórmula molecular |
C14H16N2O5S |
Peso molecular |
324.35 g/mol |
Nombre IUPAC |
8-hydroxy-7-(morpholin-4-ylmethyl)quinoline-5-sulfonic acid |
InChI |
InChI=1S/C14H16N2O5S/c17-14-10(9-16-4-6-21-7-5-16)8-12(22(18,19)20)11-2-1-3-15-13(11)14/h1-3,8,17H,4-7,9H2,(H,18,19,20) |
Clave InChI |
KNZSAMMJHWGGGT-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=CC(=C3C=CC=NC3=C2O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


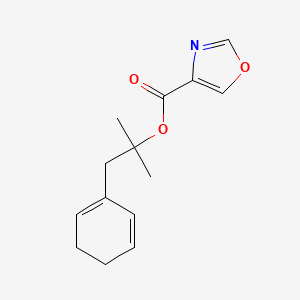
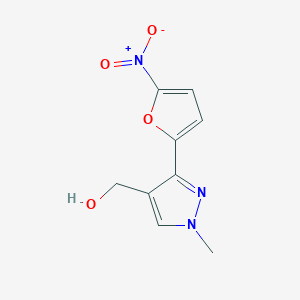
![2-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B12876196.png)
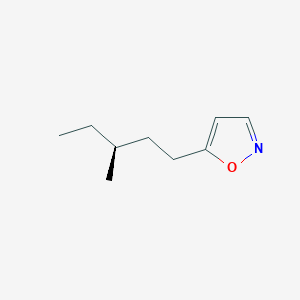

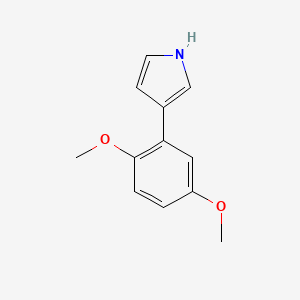
![2-(Carboxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12876217.png)
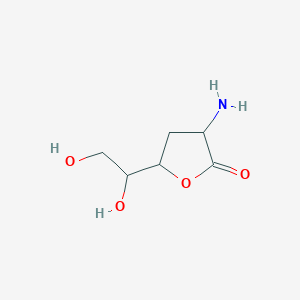

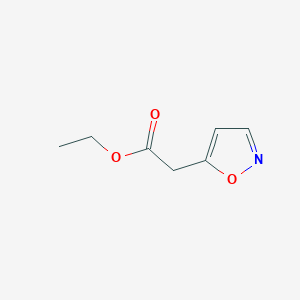
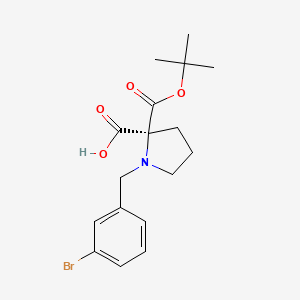


![2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12876252.png)
